Welcome to the BenchChem Online Store!
molecular formula C10H9FN2O3 B8339390 1-acetyl-5-fluoro-6-nitro-2,3-dihydro-1H-indole

1-acetyl-5-fluoro-6-nitro-2,3-dihydro-1H-indole

Cat. No. B8339390
M. Wt: 224.19 g/mol
InChI Key: BNHJGMDGRPCHOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07981903B2

Procedure details

To a solution of 5-fluoro-1H-indole (5.0 g, 37 mmols) in acetic acid (300 ml) was added sodium cyanoborohydride (2.79 g, 44 mmols). After stirring overnight at rt, the reaction was concentrated under reduced pressure, redissolved in ethyl acetate (300 ml) and the pH was adjusted to 8 with saturated sodium bicarbonate. The organic layer was separated, filtered through a cotton plug, evaporated, and placed on the high vacuum for one hour prior to the next synthetic step. The crude material was then dissolved in acetic acid (100 ml), followed by the addition of acetic anhydride (3.5 ml, 37 mmols). After heating at 60 C for one hour, the reaction was poured into ice, stirred for one hour, solid was removed by vacuum filtration, rinsed with water and allowed to dry overnight under house vacuum. Next, to a solution of the 1-acetyl-5-fluoro-2,3-dihydro-1H-indole (500 mg, 2.79 mmol) in sulfuric acid (10 ml) at OC was added nitric acid (0.196 ml, 3.07 mmols) by a slow dropwise addition. After stirring 30 min at OC, the reaction was quenched by pouring into ice water. The solids were removed by vacuum filtration, redissolved in dichloromethane (50 ml), adsorbed to silica gel, and purified by LC(25% to 75% ethyl acetate/hexanes). The lower Rf spot was isolated and the structure was determined to be the desired regioisomer by IR profiling. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.18 (s, 3 H) 3.25 (t, J=8.63 Hz, 2 H) 4.18 (t, J=8.53 Hz, 2 H) 7.50 (d, J=11.24 Hz, 1 H) 8.64 (d, J=7.22 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
0.196 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC1C=C2C(=CC=1)NC=C2.C([BH3-])#N.[Na+].C(OC(=O)C)(=O)C.[C:22]([N:25]1[C:33]2[C:28](=[CH:29][C:30]([F:34])=[CH:31][CH:32]=2)[CH2:27][CH2:26]1)(=[O:24])[CH3:23].[N+:35]([O-])([OH:37])=[O:36]>C(O)(=O)C.S(=O)(=O)(O)O>[C:22]([N:25]1[C:33]2[C:28](=[CH:29][C:30]([F:34])=[C:31]([N+:35]([O-:37])=[O:36])[CH:32]=2)[CH2:27][CH2:26]1)(=[O:24])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C2C=CNC2=CC1
Name
Quantity
2.79 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)F
Name
Quantity
0.196 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
FILTRATION
Type
FILTRATION
Details
filtered through a cotton plug
CUSTOM
Type
CUSTOM
Details
evaporated
WAIT
Type
WAIT
Details
placed on the high vacuum for one hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The crude material was then dissolved in acetic acid (100 ml)
TEMPERATURE
Type
TEMPERATURE
Details
After heating at 60 C for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction was poured into ice
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
solid was removed by vacuum filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
to dry overnight under house vacuum
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
by a slow dropwise addition
STIRRING
Type
STIRRING
Details
After stirring 30 min at OC
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring into ice water
CUSTOM
Type
CUSTOM
Details
The solids were removed by vacuum filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dichloromethane (50 ml)
CUSTOM
Type
CUSTOM
Details
purified by LC(25% to 75% ethyl acetate/hexanes)
CUSTOM
Type
CUSTOM
Details
The lower Rf spot was isolated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)N1CCC2=CC(=C(C=C12)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.